![molecular formula C14H12N2O2S B2854490 N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide CAS No. 2305491-99-8](/img/structure/B2854490.png)
N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide, also known as BMTP-11, is a compound that has gained attention in recent years due to its potential as a cancer treatment.
Mechanism of Action
N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules. Microtubules are necessary for cell division, and their disruption leads to cell death. N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide has been shown to be more potent than other tubulin inhibitors, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. In addition, N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide is its potency and specificity for cancer cells. This makes it a promising candidate for cancer treatment. However, one limitation is the complex synthesis method, which may make it difficult to produce large quantities of the compound for clinical use.
Future Directions
There are several future directions for research on N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of interest is the investigation of N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide in clinical trials.
Synthesis Methods
N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with acetic anhydride, followed by a reaction with benzoyl chloride and propargyl bromide. The final product is obtained through a coupling reaction with 2-aminobenzamide. This process has been described in detail in several scientific publications.
Scientific Research Applications
N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide has been shown to have potent anticancer activity in preclinical studies. It has been tested against a variety of cancer types, including breast, lung, ovarian, and prostate cancer. In vitro studies have shown that N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide induces apoptosis in cancer cells by inhibiting the activity of a protein known as tubulin. This protein is essential for cell division, and its inhibition leads to cell death.
properties
IUPAC Name |
N-(5-benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-3-11(17)16-14-15-9(2)13(19-14)12(18)10-7-5-4-6-8-10/h3-8H,1H2,2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXFWKBYMXKUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=C)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.